molecular formula C12H14O3 B14450985 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde CAS No. 76842-67-6

5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B14450985
CAS No.: 76842-67-6
M. Wt: 206.24 g/mol
InChI Key: NXBPHLIFGRXCRQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde is a chemical compound with the molecular formula C12H14O3 It is a derivative of indene, featuring methoxy groups at the 5 and 7 positions and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid

    Reduction: 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-methanol

    Substitution: Products vary based on the nucleophile used

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indene-5-carbaldehyde
  • 4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
  • 1H-Indene, 2,3-dihydro-5-methyl-

Uniqueness

5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

76842-67-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5,7-dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-14-10-5-8-3-4-9(7-13)12(8)11(6-10)15-2/h5-7,9H,3-4H2,1-2H3

InChI Key

NXBPHLIFGRXCRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC2)C=O)C(=C1)OC

Origin of Product

United States

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